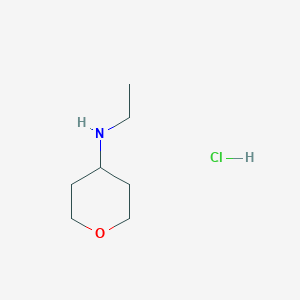

N-(Pyridin-3-ylmethyl)propan-2-amine hydrochloride

Descripción general

Descripción

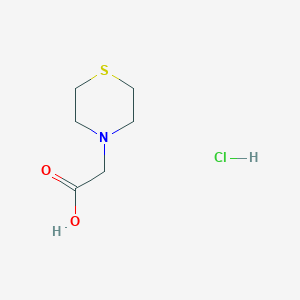

“N-(Pyridin-3-ylmethyl)propan-2-amine” is a chemical compound with the empirical formula C9H14N2 . It is a heterocyclic building block and is typically provided in solid form .

Molecular Structure Analysis

The molecular weight of “N-(Pyridin-3-ylmethyl)propan-2-amine” is 150.22 . The SMILES string representation of the molecule isCC(C)NCC1=CC=CN=C1 , which represents the structure of the molecule in terms of the atoms present and their connectivity. Physical And Chemical Properties Analysis

“N-(Pyridin-3-ylmethyl)propan-2-amine” is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is also very soluble in water .Aplicaciones Científicas De Investigación

Coordination Chemistry and Catalysis

Synthesis and Characterization of Metal Complexes : Studies have synthesized new Schiff base complexes and investigated their structure and properties. For example, a Zn(II) Schiff base complex was derived from the condensation of a new tripodal amine with 2-hydroxy-3-methoxybenzaldehyde, revealing a distorted square pyramidal environment around the Zn(II) ion (Rezaeivala, 2017). Similar studies have explored Cu(II) complexes of Schiff base ligands derived from unsymmetrical tripodal amines, showing the importance of arm length and inter- and intramolecular interactions in the formation of these complexes (Keypour et al., 2015).

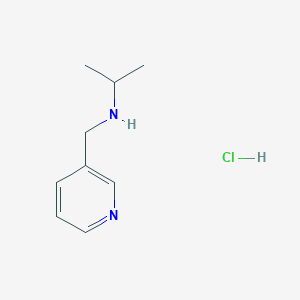

Helical Coordination Polymers : Research into the self-assembly of AgX salts with flexible unsymmetrical bis(pyridyl) ligands, including N-(pyridin-3-ylmethyl)pyridin-2-amine, resulted in the formation of helical silver(I) coordination polymers. These studies highlight the role of ligand conformation and metal-ligand interactions in constructing helical structures and their potential applications in material science (Zhang et al., 2013).

Catalytic Applications : The synthesis and evaluation of metal complexes as catalysts for polymerization and other chemical transformations have been a significant area of interest. For instance, the synthesis of a palladium complex using N-dodecyl-N-[(1E)-pyridin-2-ylmethylene]amine demonstrated its preliminary application as a catalyst for ethylene polymerization, producing high-density polyethylene under mild conditions (Chen et al., 2002).

Biomimetic Studies and Functional Models

- Mimicking Natural Enzymes : Diiron(III) complexes of tridentate 3N ligands, functioning as models for methane monooxygenases, showcased the effect of the capping ligand on the hydroxylation of alkanes. These studies are crucial for understanding how synthetic complexes can mimic the active sites of natural enzymes and their reaction mechanisms (Sankaralingam & Palaniandavar, 2014).

Safety and Hazards

“N-(Pyridin-3-ylmethyl)propan-2-amine” is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . The compound is sold “as-is” without any warranty of fitness for a particular purpose . It should be handled with appropriate safety measures, including wearing protective clothing and avoiding inhalation or contact with skin and eyes .

Propiedades

IUPAC Name |

N-(pyridin-3-ylmethyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-8(2)11-7-9-4-3-5-10-6-9;/h3-6,8,11H,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKWPZMNKAVNAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CN=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride](/img/structure/B3086208.png)

![Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086213.png)

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B3086220.png)

![{[3-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086228.png)

![Butyl[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086237.png)

![N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride](/img/structure/B3086260.png)

amine hydrochloride](/img/structure/B3086262.png)

![(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride](/img/structure/B3086277.png)